![molecular formula C16H17BrN4O2 B13870340 t-Butyl 6-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13870340.png)
t-Butyl 6-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
t-Butyl 6-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,2-c]pyridine core, which is a fused bicyclic structure, and is substituted with a bromo group, a pyrazolyl group, and a t-butyl ester
準備方法
The synthesis of t-Butyl 6-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Bromination: Introduction of the bromo group at the 6-position can be done using brominating agents like N-bromosuccinimide (NBS).
Pyrazole Substitution: The pyrazolyl group can be introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Esterification: The t-butyl ester group is typically introduced through esterification reactions using t-butyl alcohol and appropriate activating agents.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
化学反応の分析
t-Butyl 6-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.
Coupling Reactions: The pyrazolyl group can participate in further coupling reactions to form more complex structures.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
t-Butyl 6-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It can be used in studies to understand the biological activity of pyrrolo[3,2-c]pyridine derivatives.
作用機序
The mechanism of action of t-Butyl 6-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation.
類似化合物との比較
Similar compounds to t-Butyl 6-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate include other pyrrolo[3,2-c]pyridine derivatives and pyrazole-containing compounds. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. Examples include:
- 2-Bromo-6-methylpyridine
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
特性
分子式 |
C16H17BrN4O2 |
|---|---|
分子量 |
377.24 g/mol |
IUPAC名 |
tert-butyl 6-bromo-2-(1-methylpyrazol-4-yl)pyrrolo[3,2-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C16H17BrN4O2/c1-16(2,3)23-15(22)21-12(11-8-19-20(4)9-11)5-10-7-18-14(17)6-13(10)21/h5-9H,1-4H3 |
InChIキー |
COJRUQWJHCAXLG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C(=CC2=CN=C(C=C21)Br)C3=CN(N=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


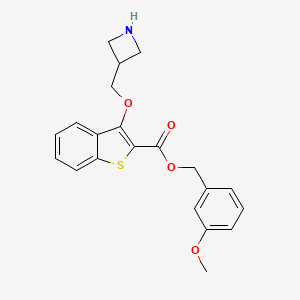
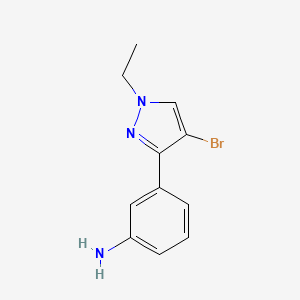
![Tert-butyl 2-[2-(dimethylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13870279.png)
![N-[[2-(4-chlorophenyl)-1,3-oxazol-4-yl]methyl]-N-ethylethanamine](/img/structure/B13870288.png)

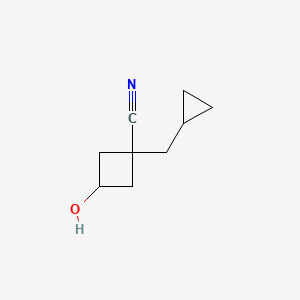
![[5-(Benzenesulfonamido)-2-methylphenyl]boronic acid](/img/structure/B13870301.png)

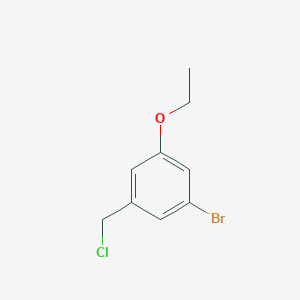
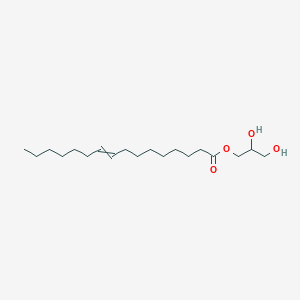
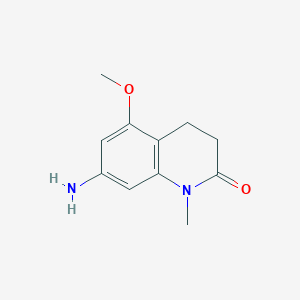

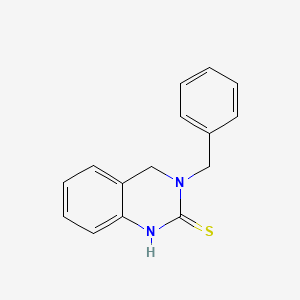
![5-[(3-Methylbutyl)amino]pentan-1-ol](/img/structure/B13870328.png)
